molecular formula C19H14N4O2S B2423661 5-(pyridin-3-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)isoxazole-3-carboxamide CAS No. 2034397-20-9

5-(pyridin-3-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)isoxazole-3-carboxamide

Cat. No.: B2423661
CAS No.: 2034397-20-9
M. Wt: 362.41
InChI Key: VXZHAQUGXBVQMW-UHFFFAOYSA-N
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Description

5-(Pyridin-3-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)isoxazole-3-carboxamide is a synthetic small molecule belonging to a class of compounds featuring an isoxazole-3-carboxamide core, a chemotype of significant interest in modern medicinal chemistry for its antimycobacterial properties . This compound is designed with a specific molecular architecture, integrating a pyridin-3-yl moiety at the 5-position of the isoxazole ring, linked via a carboxamide group to an advanced N-((2-(thiophen-3-yl)pyridin-4-yl)methyl) scaffold. This structure is closely related to other pharmacologically active isoxazole carboxamides documented in scientific literature, which are known to possess potent biological activity . The primary research application of this compound is in the field of infectious disease research, specifically as a potential lead agent for the development of novel antitubercular (anti-TB) therapeutics . The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) Mycobacterium tuberculosis strains underscores a critical need for new chemotypes with novel mechanisms of action. Compounds sharing this core structure have demonstrated promising growth inhibitory activity against M. tuberculosis strains, including those resistant to first-line drugs . A key advantage of this chemotype, as reported in related analogues, is its low propensity to be a substrate for bacterial efflux pumps, a common resistance mechanism that often compromises the efficacy of existing and investigational drugs . This characteristic suggests a lower potential for the development of cross-resistance, making it a valuable tool for probing new antibacterial strategies. From a structure-activity relationship (SAR) perspective, the molecule's design conserves the critical (heteroaryl)isoxazole-3-carboxamide core, which is often deemed the essential pharmacophore . The strategic incorporation of the pyridin-3-yl and thiophen-3-yl heteroaromatic systems is intended to optimize electronic properties, lipophilicity, and molecular interactions with the biological target, thereby influencing both the potency and metabolic stability of the compound. Research on similar compounds indicates that modifications on the carboxamide substituent are a crucial strategy for fine-tuning metabolic stability, a parameter vital for in vivo efficacy . This compound is intended for Research Use Only and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

5-pyridin-3-yl-N-[(2-thiophen-3-ylpyridin-4-yl)methyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O2S/c24-19(17-9-18(25-23-17)14-2-1-5-20-11-14)22-10-13-3-6-21-16(8-13)15-4-7-26-12-15/h1-9,11-12H,10H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXZHAQUGXBVQMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CC(=NO2)C(=O)NCC3=CC(=NC=C3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(pyridin-3-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)isoxazole-3-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound features a unique isoxazole ring fused with pyridine and thiophene moieties, contributing to its biological activity. The molecular formula is C16H14N4OC_{16}H_{14}N_4O, with a molecular weight of approximately 290.31 g/mol. Key physical properties include:

PropertyValue
Molecular FormulaC₁₆H₁₄N₄O
Molecular Weight290.31 g/mol
DensityNot available
Melting PointNot available
Boiling PointNot available

Antimicrobial Activity

Recent studies have indicated that compounds similar to 5-(pyridin-3-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)isoxazole-3-carboxamide exhibit notable antimicrobial effects. For instance, derivatives containing pyridine and thiophene rings have shown significant inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Research has demonstrated that the compound may act as a potential anticancer agent by inhibiting specific kinases involved in cell proliferation and survival pathways. A study highlighted its ability to modulate signaling pathways critical for cancer cell growth, suggesting its role as a kinase inhibitor .

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Kinase Inhibition : It has been shown to inhibit specific kinases, which are crucial for cell signaling pathways related to growth and survival.
  • Enzyme Modulation : The compound may also affect enzymes involved in metabolic pathways, leading to altered cellular responses such as apoptosis .

Study on Antimicrobial Effects

A recent study evaluated the antimicrobial activity of several isoxazole derivatives, including our compound of interest. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) against Klebsiella pneumoniae at concentrations as low as 8 µM, demonstrating significant efficacy compared to standard antibiotics .

Anticancer Activity Assessment

In vitro assays were conducted to assess the anticancer properties of the compound against various cancer cell lines. The results showed a dose-dependent inhibition of cell proliferation, with IC50 values indicating potent activity against breast cancer cells .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(pyridin-3-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)isoxazole-3-carboxamide?

  • Methodological Answer : The synthesis typically involves cyclocondensation of isoxazole precursors with pyridine and thiophene derivatives. For example, describes a multi-step protocol where substituted isoxazoles are coupled with pyridylmethyl amines via carboxamide linkages under reflux in ethanol. Critical steps include purification via column chromatography and characterization using NMR and mass spectrometry . highlights a similar approach using ultrasound-assisted reactions to enhance yield and purity .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Essential for verifying aromatic proton environments (e.g., pyridine, thiophene, isoxazole rings) and substituent connectivity. For instance, reports chemical shifts at δ 7.2–8.5 ppm for pyridyl protons and δ 6.8–7.1 ppm for thiophene protons .
  • Mass Spectrometry (EI-MS) : Confirms molecular ion peaks (e.g., m/z 450–500 range for similar analogs) and fragmentation patterns .
  • IR Spectroscopy : Identifies carbonyl stretches (C=O at ~1650 cm⁻¹) and amide bonds (N–H at ~3300 cm⁻¹) .

Q. What are the key handling and storage considerations for this compound?

  • Methodological Answer :

  • Handling : Use nitrile gloves and safety goggles to avoid skin/eye contact ( recommends EN 166/EU-standard equipment) .
  • Storage : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis or oxidation, as noted in for structurally related thiazole derivatives .

Advanced Research Questions

Q. How can computational methods like molecular docking optimize target engagement studies for analogs?

  • Methodological Answer :

  • Docking Workflow : Use software like AutoDock Vina to model interactions between the compound’s pyridyl/thiophene moieties and target proteins (e.g., kinases). validated bioactivity against cancer cell lines by docking isoxazole-carboxamides into ATP-binding pockets .
  • Substituent Tuning : Adjust pyridine/thiophene substituents to enhance hydrogen bonding (e.g., shows aryl substituents modulate binding affinity via π-π stacking) .

Q. What strategies address low yields in the cyclocondensation step during synthesis?

  • Methodological Answer :

  • Catalyst Optimization : Introduce Lewis acids (e.g., Yb(OTf)₃ in ) to accelerate cyclization .
  • Solvent Screening : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, as shown in for polycationic dye-fixative syntheses .
  • Reaction Monitoring : Use TLC/HPLC to track intermediate formation and adjust reaction times (e.g., achieved 65–68% yields via iterative optimization) .

Q. How do aryl substituent variations impact bioactivity and structural stability?

  • Methodological Answer :

  • Bioactivity : Electron-withdrawing groups (e.g., Cl, NO₂) on pyridine rings enhance enzyme inhibition ( reports 4-chlorophenyl analogs with IC₅₀ values <1 µM against kinases) .
  • Stability : Bulky substituents (e.g., 2-hydroxyphenyl in ) reduce metabolic degradation by steric shielding of the carboxamide group .
  • Contradiction Analysis : Conflicting solubility data (e.g., hydrophobic thiophene vs. hydrophilic pyridine) may require logP optimization via QSAR modeling .

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